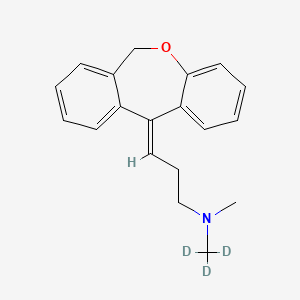
Indole-3-propionic-2,2-d2 Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole-3-propionic-2,2-d2 Acid is a deuterated form of indole-3-propionic acid, a compound known for its antioxidant and neuroprotective properties. This compound is a derivative of tryptophan metabolism and is produced by gut microbiota. It has garnered significant interest due to its potential therapeutic applications in various fields, including neurodegenerative diseases and metabolic disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Indole-3-propionic-2,2-d2 Acid can be synthesized through several methods. One common synthetic route involves the reaction of indole with propionic acid under specific conditions. The deuterated form can be obtained by using deuterated reagents in the synthesis process. For example, the reaction of indole with deuterated propionic acid in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Indole-3-propionic-2,2-d2 Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxindole-3-propionic acid.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce different substituents on the indole ring.
Common Reagents and Conditions:
Oxidation: N-bromosuccinimide in acetic acid followed by treatment with hydrogen/palladium catalyst.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles can be used for substitution reactions on the indole ring.
Major Products:
Oxindole-3-propionic acid: Formed through oxidation.
Substituted indole derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Indole-3-propionic-2,2-d2 Acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in gut microbiota and its impact on host metabolism.
Medicine: Investigated for its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s
Industry: Utilized in the production of pharmaceuticals and as an antioxidant in various formulations.
Mecanismo De Acción
Indole-3-propionic-2,2-d2 Acid exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Neuroprotection: It inhibits the aggregation of misfolded proteins, such as β-amyloid, which are implicated in neurodegenerative diseases.
Metabolic Regulation: It improves insulin sensitivity, inhibits liver lipid synthesis, and maintains the intestinal barrier.
Molecular Targets and Pathways:
ERK1 Activation: this compound activates ERK1, which plays a role in restoring social function and hippocampal inhibitory synaptic transmission.
Intestinal Barrier Maintenance: It increases tight junction proteins and strengthens the mucus barrier.
Comparación Con Compuestos Similares
Indole-3-propionic-2,2-d2 Acid can be compared with other similar compounds, such as:
Indole-3-acetic acid (IAA): A phytohormone with auxin-like bioactivities in plants.
Indole-3-butyric acid (IBA): Another plant hormone used to stimulate root growth.
Indole-3-lactic acid (ILA): A metabolite with potential health benefits.
Uniqueness: this compound is unique due to its deuterated form, which provides enhanced stability and distinct metabolic properties compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
191.22 g/mol |
Nombre IUPAC |
2,2-dideuterio-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14)/i6D2 |
Clave InChI |
GOLXRNDWAUTYKT-NCYHJHSESA-N |
SMILES isomérico |
[2H]C([2H])(CC1=CNC2=CC=CC=C21)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


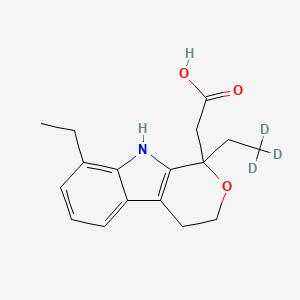
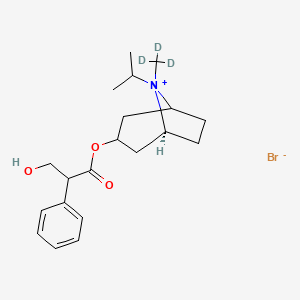
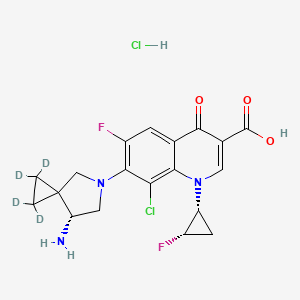
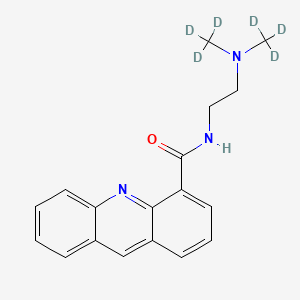
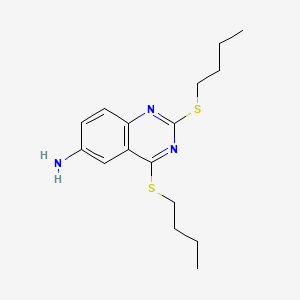
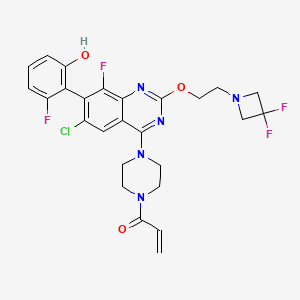
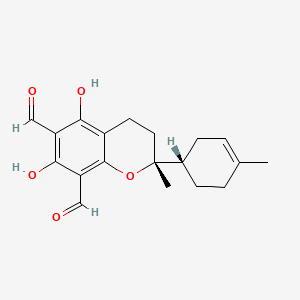
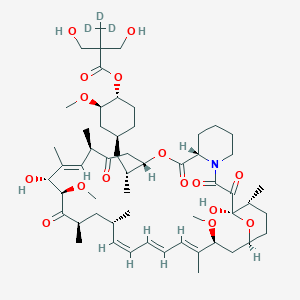

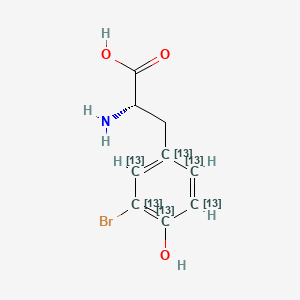
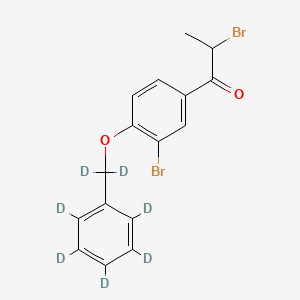
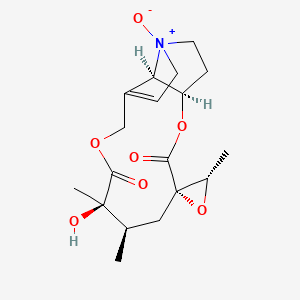
![(4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12416603.png)
